

Lanraplenib Monosuccinate: An Analysis of Failed Clinical Trials in Autoimmune Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanraplenib monosuccinate*

Cat. No.: *B3028267*

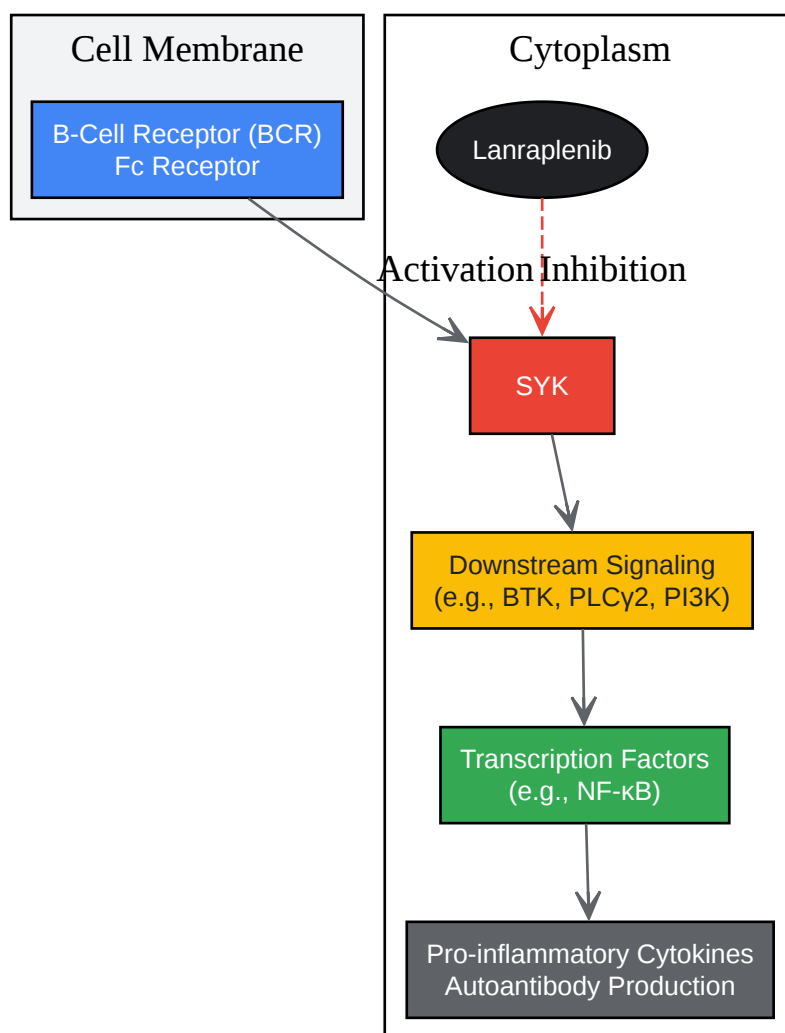
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Lanraplenib monosuccinate, a selective spleen tyrosine kinase (SYK) inhibitor, has been investigated as a potential oral therapy for a range of autoimmune diseases. However, several clinical trials have been discontinued due to a lack of efficacy. This guide provides a comprehensive comparison of Lanraplenib's performance in these trials against placebo and other alternatives, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting the SYK Pathway

Spleen tyrosine kinase is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1] In autoimmune diseases, aberrant activation of these pathways contributes to autoantibody production, inflammation, and tissue damage. Lanraplenib, by selectively inhibiting SYK, was hypothesized to interrupt these pathological processes.



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SYK Signaling Pathway and Lanraplenib's Point of Intervention.

Failed Clinical Trials: A Comparative Overview

Lanraplenib has failed to meet its primary endpoints in several mid-stage clinical trials across different autoimmune indications. The primary reasons for these failures include a lack of significant clinical benefit compared to placebo or comparator drugs and, in some cases, high dropout rates.

Lupus Membranous Nephropathy (LMN)

A Phase II, randomized, double-blind, multicenter study (NCT03285711) evaluated the efficacy and safety of Lanraplenib compared to the Janus kinase 1 (JAK1) inhibitor filgotinib in patients

with LMN.[2][3] The trial was terminated early due to the high dropout rate in the Lanraplenib arm and the lack of a discernible clinical benefit.[3]

Quantitative Data Summary

Outcome Measure	Lanraplenib (n=4)	Filgotinib (n=5)
Patients completing Week 16	1	4
Median % change in 24-hour urine protein at Week 16	No significant reduction	-50.7%

Experimental Protocol

- Study Design: Phase II, randomized, double-blind, active-comparator trial.[2]
- Patient Population: Adults with a diagnosis of LMN (Class V lupus nephritis), with or without concurrent Class III or IV disease, and persistent proteinuria.[4]
- Intervention: Lanraplenib (30 mg once daily) or filgotinib (200 mg once daily).[4]
- Primary Endpoint: Percent change from baseline in 24-hour urine protein at Week 16.[2]

Cutaneous Lupus Erythematosus (CLE)

In a Phase II, randomized, double-blind, placebo-controlled study (NCT03134222), Lanraplenib was evaluated for the treatment of moderately to severely active CLE.[5] The study failed to meet its primary endpoint, showing no statistically significant improvement in skin disease activity compared to placebo.[5]

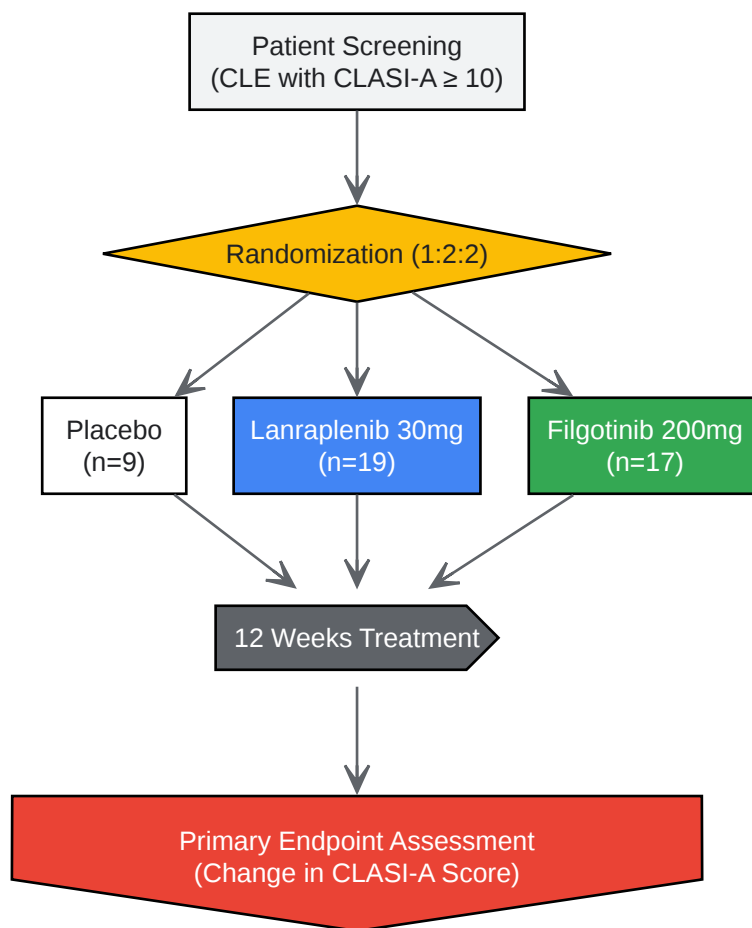
Quantitative Data Summary

Outcome Measure	Lanraplenib (n=19)	Filgotinib (n=17)	Placebo (n=9)
LS Mean Change from Baseline in CLASI-A Score at Week 12	-4.5	-8.7	-5.5
% of Patients with ≥ 5 -point Improvement in CLASI-A Score at Week 12	56.3%	68.8%	50.0%
% of Patients with $\geq 50\%$ Improvement in CLASI-A Score at Week 12	31.3%	50.0%	37.5%

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity; LS: Least Squares[5]

Experimental Protocol

- Study Design: Phase II, randomized, double-blind, placebo-controlled trial.[5]
- Patient Population: Female patients aged 18-75 years with a diagnosis of moderately to severely active CLE (CLASI-A score ≥ 10).[6]
- Intervention: Lanraplenib (30 mg once daily), filgotinib (200 mg once daily), or placebo for 12 weeks.[5]
- Primary Endpoint: Change from baseline in CLASI-A score at Week 12.[5]



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Workflow for the Phase II trial of Lanraplenib in Cutaneous Lupus Erythematosus.

Sjögren's Syndrome

A Phase II, randomized, double-blind, placebo-controlled study (NCT03100942) investigated the efficacy and safety of Lanraplenib, filgotinib, and another investigational drug, tirabrutinib, in patients with active Sjögren's syndrome.[7] The study did not meet its primary endpoint, with none of the active treatment arms demonstrating a significant improvement over placebo.[7]

Quantitative Data Summary

Outcome Measure	Lanraplenib (n≈50)	Filgotinib (n≈50)	Tirabrutinib (n≈50)	Placebo (n≈50)
% of Patients				
Achieving Primary Endpoint at Week 12	42.3% (p=0.16 vs placebo)	43.3% (p=0.17 vs placebo)	34.7% (p=0.33 vs placebo)	26.7%

The primary endpoint was a composite of patient-reported symptoms and C-reactive protein levels.[\[7\]](#)

Experimental Protocol

- Study Design: Phase II, randomized, double-blind, placebo-controlled, multi-arm trial.[\[7\]](#)
- Patient Population: Adults with active primary or secondary Sjögren's syndrome (EULAR Sjögren's Syndrome Disease Activity Index [ESSDAI] score ≥5).[\[8\]](#)
- Intervention: Lanraplenib (30 mg once daily), filgotinib (200 mg once daily), tirabrutinib (a Bruton's tyrosine kinase inhibitor), or placebo.[\[7\]](#)
- Primary Endpoint: Proportion of patients achieving a composite endpoint of improvement in patient-reported symptoms and C-reactive protein levels at Week 12.[\[7\]](#)

Acute Myeloid Leukemia (AML)

More recently, a Phase 1b/2 trial of Lanraplenib in combination with gilteritinib for relapsed/refractory FLT3-mutated AML was discontinued. The decision was based on a lack of complete responses and early discontinuation of treatment by several patients.

Comparison with Alternatives

The direct comparator in the autoimmune trials, filgotinib, a JAK1 inhibitor, showed numerical, though not always statistically significant, improvements over both placebo and Lanraplenib in the CLE trial.[\[5\]](#) This suggests that targeting the JAK-STAT pathway may be a more effective strategy for these particular manifestations of lupus.

Other SYK inhibitors have been investigated for autoimmune diseases with varying success:

- Fostamatinib: A SYK inhibitor that is approved for the treatment of chronic immune thrombocytopenia (ITP).[9] Its mechanism involves reducing antibody-mediated platelet destruction.[10]
- Entospletinib: Another SYK inhibitor that has been in clinical trials for various hematologic malignancies and autoimmune diseases.[11]

The standard of care for the autoimmune conditions in which Lanraplenib was tested typically involves a combination of topical and systemic therapies:

- Lupus Membranous Nephropathy: Treatment often includes corticosteroids and immunosuppressants like mycophenolate mofetil or cyclophosphamide.[12]
- Cutaneous Lupus Erythematosus: First-line treatments include topical corticosteroids, calcineurin inhibitors, and antimalarials (e.g., hydroxychloroquine).[13][14]
- Sjögren's Syndrome: Management is largely symptomatic, with artificial tears and saliva, and in some cases, immunosuppressive drugs for systemic manifestations.[15][16]

Conclusion

The clinical development of **Lanraplenib monosuccinate** for autoimmune diseases has been halted due to a consistent lack of efficacy across multiple indications. While the rationale for targeting the SYK pathway in these diseases remains sound, the clinical trial data for Lanraplenib suggest that this particular agent does not provide a sufficient therapeutic benefit. The comparative success of agents with different mechanisms of action, such as the JAK inhibitor filgotinib, underscores the complexity of these diseases and the need for diverse therapeutic strategies. Future research in this area may focus on other SYK inhibitors with different pharmacological profiles or on combination therapies that target multiple pathogenic pathways.

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References

- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fostamatinib - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. Entospletinib - Wikipedia [en.wikipedia.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Treatment of cutaneous lupus erythematosus: current approaches and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ard.bmj.com [ard.bmj.com]
- 16. New Treatment Guidelines for Sjögren's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lanraplenib Monosuccinate: An Analysis of Failed Clinical Trials in Autoimmune Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028267#reasons-for-lanraplenib-monosuccinate-failed-clinical-trials]

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